![molecular formula C18H19N3O4 B2751689 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1170884-61-3](/img/structure/B2751689.png)
1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound that has gained the attention of researchers due to its potential in various scientific applications. This compound is a urea derivative that has been synthesized using various methods. The synthesis of this compound has been optimized to provide high yields and purity.
Scientific Research Applications
Anti-HIV-1 Activity
A study highlighted the synthesis and evaluation of a new series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, with one derivative showing an exceptionally low EC50 value and a high selectivity index, suggesting potential for further development as anti-HIV-1 agents (Sakakibara et al., 2015).
Self-Assembly and Molecular Aggregates
Research into tris(2-ureidobenzyl)amines demonstrated their ability to form dimeric aggregates due to their inherent flexibility. This self-assembly into dimeric species, both in solid state and solution, showcases the potential for constructing molecular capsules or networks for various applications, such as drug delivery systems or nanomaterials (Alajarín et al., 2004).
Antioxidant Properties
A study on asymmetric bis-isatin derivatives containing urea/thiourea moiety investigated their design, synthesis, and antioxidant properties. Notably, compounds with thiourea moiety displayed moderate ABTS activity, indicating their potential as antioxidants. This work lays the groundwork for exploring the antioxidant capabilities of isatin derivatives and their relevance in preventing oxidative stress-related diseases (Yakan et al., 2021).
Molecular Encapsulation
The study of tris(m-ureidobenzyl)amines forming molecular capsules capable of encapsulating small molecules underscores the potential of using such structures for molecular recognition and encapsulation. This ability to form capsules through self-assembly has implications for creating targeted drug delivery systems, highlighting a novel approach to enhancing the efficacy and specificity of therapeutic agents (Alajarín et al., 2002).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrated their effectiveness in reducing corrosion rates. This finding is crucial for the development of safer and more efficient corrosion inhibitors for industrial applications, particularly in environments where acid corrosion is a significant concern (Mistry et al., 2011).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-6-3-11(7-16(15)25-2)10-19-18(23)20-13-4-5-14-12(8-13)9-17(22)21-14/h3-8H,9-10H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAWCMYNRFEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.